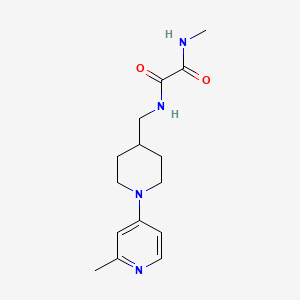

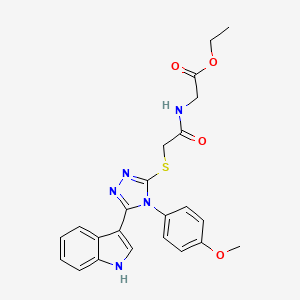

![molecular formula C12H8BrN3O2 B3010340 methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate CAS No. 1200130-50-2](/img/structure/B3010340.png)

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate

Overview

Description

Methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate is a useful research compound. Its molecular formula is C12H8BrN3O2 and its molecular weight is 306.119. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

- A study by Toja et al. (1986) synthesized a series of carboxylic acids from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, related to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, demonstrating antibacterial activity in vitro. This indicates potential applications in developing antibacterial agents (Toja et al., 1986).

Synthesis of Complex Heterocyclic Compounds

- Kametani et al. (1980) discussed the synthesis of apomitomycin derivatives, involving compounds structurally similar to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, suggesting its role in the synthesis of complex heterocyclic compounds useful in various chemical applications (Kametani et al., 1980).

Development of Agrochemicals and Functional Materials

- Minakata et al. (1992) explored the functionalization of 1H-pyrrolo[2,3-b]pyridine, closely related to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, revealing its potential in the development of agrochemicals and functional materials (Minakata et al., 1992).

Antitumor Activities

- Wang et al. (2010) synthesized 2-amino-4-oxo-6-substituted pyrrolo[2,3-d]pyrimidines, structurally similar to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate, demonstrating potent in vitro and in vivo antitumor activity due to selective transport by folate receptors and PCFT over RFC, indicating potential therapeutic applications in cancer treatment (Wang et al., 2010).

Photophysical Properties in Drug Delivery

- Carvalho et al. (2013) studied the photophysical properties of thieno[3,2-b]pyridine derivatives, which are structurally related to methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c']dipyridine-6-carboxylate. They found these compounds to have promising photophysical properties for potential drug delivery applications using liposomes as carriers (Carvalho et al., 2013).

Mechanism of Action

Target of Action

Similar compounds, such as pyrrolopyrazine derivatives, have been shown to interact with protein kinases . These kinases play a crucial role in cellular processes, including cell growth and differentiation, and are often targets for anticancer and anti-inflammatory drugs .

Mode of Action

It’s plausible that it may interact with its targets in a similar manner to other pyrrolopyrazine derivatives, which have been shown to inhibit protein kinases . This inhibition can disrupt the normal functioning of these enzymes, leading to changes in cellular processes .

Biochemical Pathways

Given the potential protein kinase inhibition, it could impact pathways regulated by these kinases, such as cell growth and differentiation .

Result of Action

Based on the potential protein kinase inhibition, it could lead to changes in cell growth and differentiation .

Safety and Hazards

The safety information for “Methyl 3-bromo-9H-pyrrolo[2,3-b:5,4-c’]dipyridine-6-carboxylate” includes the following hazard statements: H302 and H317 . The precautionary statements include P280, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the exclamation mark pictogram .

Properties

IUPAC Name |

methyl 12-bromo-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrN3O2/c1-18-12(17)9-3-7-8-2-6(13)4-15-11(8)16-10(7)5-14-9/h2-5H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGBFLYZVAJTQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)C3=C(N2)N=CC(=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

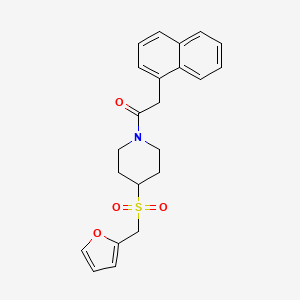

![2-{1-[2-Methyl-6-(trifluoromethyl)pyrimidine-4-carbonyl]piperidin-3-yl}-1,3-benzoxazole](/img/structure/B3010258.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide](/img/structure/B3010261.png)

![3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)benzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3010262.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-propanamidobenzamide](/img/structure/B3010263.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate](/img/structure/B3010271.png)

![2-methoxy-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B3010274.png)

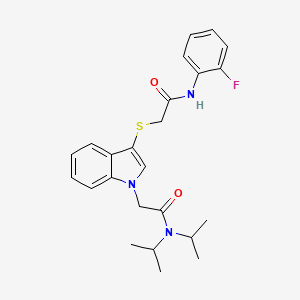

![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)

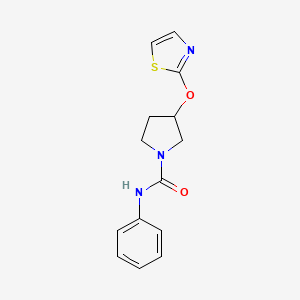

![5-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3010279.png)